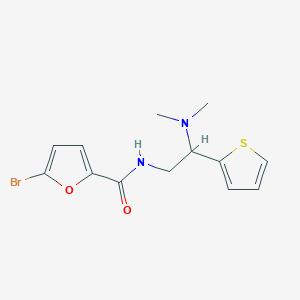

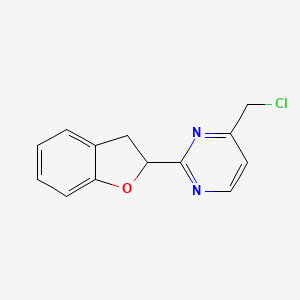

![molecular formula C17H17N3S B2419257 3-amino-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile CAS No. 337501-09-4](/img/structure/B2419257.png)

3-amino-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-amino-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile” is a chemical compound with the molecular formula C17H17N3S . It is a derivative of cyclopenta[b]pyridine, which is a structural fragment of alkaloids and exhibits a wide spectrum of biological activity .

Synthesis Analysis

The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis .

Molecular Structure Analysis

The molecular weight of this compound is 295.4 g/mol . The InChI string representation of its structure is InChI=1S/C17H17N3S/c18-9-13-16(19)15-14(10-5-2-1-3-6-10)11-7-4-8-12(11)20-17(15)21-13/h1-2,10H,3-8,19H2 . The canonical SMILES representation is C1CC2=C(C1)N=C3C(=C2C4CCC=CC4)C(=C(S3)C#N)N .

Chemical Reactions Analysis

The synthesis of this compound involves a profound structural transformation. According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes. The resulting alkenes are involved in the Stork alkylation with enamine. The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 295.4 g/mol . It has a topological polar surface area of 90.9 Ų . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 295.11431873 g/mol .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by El-Essawy et al. (2010) details the synthesis of various derivatives based on thieno[2,3-b]pyridine, including compounds related to 3-amino-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile. These derivatives demonstrated antimicrobial and antifungal activities, highlighting their potential in medical research and pharmaceutical applications (El-Essawy et al., 2010).

Antianaphylactic Properties

Wagner et al. (1993) synthesized new derivatives from 3-amino-thieno[2,3-b]pyridine-2-carbonitriles, showing respectable antianaphylactic activity. This suggests its usefulness in the study of allergic reactions and potential therapeutic applications (Wagner et al., 1993).

Antitumor Activity

In research conducted by Gao et al. (2015), enantiomeric derivatives of 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine, which are structurally similar to the compound , showed significant antitumor activity against MCF-7 cells, implying potential applications in cancer research (Gao et al., 2015).

Advanced Glycation End Products Inhibition

Okuda et al. (2014) investigated tetracyclic products derived from compounds related to this compound for their ability to inhibit the formation of advanced glycation end products (AGEs), particularly pentosidine, in vitro. This research is significant for understanding and potentially treating conditions related to AGEs, such as diabetes and aging (Okuda et al., 2014).

Crystal Structure Analysis

The study of crystal structures, as conducted by Mazina et al. (2005), provides crucial insights into the molecular configurations of compounds, including those structurally related to this compound. Such analysis is fundamental in the design of new drugs and materials (Mazina et al., 2005).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the sources, cyclopenta[b]pyridine derivatives are known to exhibit a wide spectrum of biological activity . They have been found to have hypoglycemic activity, act as antagonists of calcium channels, serve as fluorescent probes, and inhibit protein kinase FGFR1 .

Future Directions

The high practical importance of cyclopenta[b]pyridine derivatives and the promise of domino reactions for organic synthesis suggest that further studies and novel versions of this type of synthesis could be beneficial . The wide spectrum of biological activity exhibited by these derivatives also indicates potential for future medicinal applications .

properties

IUPAC Name |

6-amino-8-cyclohex-3-en-1-yl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3S/c18-9-13-16(19)15-14(10-5-2-1-3-6-10)11-7-4-8-12(11)20-17(15)21-13/h1-2,10H,3-8,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPJCWZUVYNGIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=C3C(=C2C4CCC=CC4)C(=C(S3)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclobutyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2419177.png)

![2-methoxy-4-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2419178.png)

![Methyl 4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2419179.png)

![3-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2419181.png)

![2-[2-Methoxy-5-(methylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2419187.png)

![Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2419191.png)

![3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2419192.png)

![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2419193.png)